molecular formula C19H17N3O3 B11393024 1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11393024
M. Wt: 335.4 g/mol
InChI Key: OUVMHGGVDGPNKZ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, methoxyphenyl, and methylphenyl groups

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with 2-methylbenzoyl chloride to form the corresponding hydrazone. The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyridazine ring, resulting in the final compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds such as:

    1-(4-hydroxyphenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical and biological properties.

    1-(4-methoxyphenyl)-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: The presence of a chlorine atom instead of a methyl group can affect the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-13-5-3-4-6-16(13)20-19(24)18-17(23)11-12-22(21-18)14-7-9-15(25-2)10-8-14/h3-12H,1-2H3,(H,20,24)

InChI Key

OUVMHGGVDGPNKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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